molecular formula C19H34O2 B035030 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- CAS No. 19754-59-7

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-

Cat. No. B035030
CAS RN: 19754-59-7
M. Wt: 294.5 g/mol
InChI Key: XVYMXOGWTFACKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydro derivative of pyran, which is a six-membered heterocyclic compound containing oxygen. In

Scientific Research Applications

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of functional materials. It has also shown potential in the field of pharmaceuticals, where it can be used as a starting material for the synthesis of biologically active compounds.

Mechanism Of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to an alteration in their activity. Further studies are required to elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Studies have shown that 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has a range of biochemical and physiological effects. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is its versatility in various fields of scientific research. This compound can be easily synthesized, and its derivatives can be modified to suit specific applications. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experiments.

Future Directions

There are several future directions for the research of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-. One potential avenue of research is the development of new synthetic methods to improve the yield and efficiency of the reaction. Another potential direction is the synthesis of novel derivatives of this compound with enhanced properties. Additionally, further studies are required to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a versatile compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied, and it has shown promising results in the fields of organic electronics and pharmaceuticals. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

properties

CAS RN

19754-59-7

Product Name

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

2-tetradec-9-ynoxyoxane

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3

InChI Key

XVYMXOGWTFACKK-UHFFFAOYSA-N

SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

Canonical SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

Other CAS RN

19754-59-7

synonyms

Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7.4 g of compound IV, 1.0 g lithium amide, and 50 ml of dry, purified dioxane was stirred and refluxed 3.5 hours under nitrogen, cooled, 4.5 g of n-butyl bromide was added dropwise and the refluxing and stirring continued for 20 hours more. The mixture was chilled in an icebath, diluted with 60 ml of water and the layers separated. The aqueous layer was extracted three times with ether, the combined organic phase was washed three times with saturated NaCl solution, the solvents were evaporated and the residue distilled to give 3.2 g (36%) of compound V which boiled at 120°-123° (0.03 mm), ND25 1.4634.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
36%

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